molecular formula C8H8N2S2 B3424821 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile CAS No. 37123-75-4

2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile

Cat. No.: B3424821
CAS No.: 37123-75-4
M. Wt: 196.3 g/mol
InChI Key: FIVRDZOZCYROTQ-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile (CAS 37123-75-4) is a versatile dihydrothiophene building block in medicinal and organic chemistry. Its molecular formula is C8H8N2S2, with an average mass of 196.29 g/mol . This compound belongs to the class of 2-amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs), which are partially saturated analogs of the privileged 2-aminothiophene structural motif . The 2-aminothiophene core is present in several traded drugs and bioactive molecules, such as the osteoporosis treatment strontium ranelate, the anti-inflammatory drug tinoridine, and the antipsychotic olanzapine . This scaffold is known for a broad spectrum of biological properties, including acting as an allosteric modulator of the A1 adenosine receptor, and exhibiting antitubercular, antimicrobial, and antiproliferative activities . The primary research value of this specific compound lies in its role as a key precursor for the synthesis of polycyclic hybrid molecules. It can be efficiently utilized to construct the thieno[2,3-d]pyrimidine core system, a privileged scaffold in drug discovery, via reactions with aldehydes and amines under Mannich-type conditions . Thieno[2,3-d]pyrimidine derivatives have demonstrated myriad pharmacological activities, making them significant targets in the development of new therapeutic agents for cancer, inflammatory diseases, and central nervous system disorders . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVRDZOZCYROTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37123-75-4
Record name 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carbonitrile
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Preparation Methods

The synthesis of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile typically involves cyclization reactions. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, leading to the formation of condensed pyrimidine and imidazole fragments . Another approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and the high yields of the desired product.

Chemical Reactions Analysis

2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions vary depending on the specific conditions but often include functionalized thiopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development:
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile serves as a crucial building block in the synthesis of new pharmaceutical agents. Its derivatives have been investigated for potential antiviral and anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting specific enzymes involved in cancer progression and viral replication.

Case Study:
A study explored the synthesis of various derivatives of this compound, leading to the identification of several analogs with enhanced biological activity against cancer cell lines. These derivatives were found to inhibit tyrosine-protein phosphatase non-receptor type 1 (PTPN1), influencing pathways related to cell proliferation and survival.

1. Enzyme Inhibition:
Research indicates that 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile can act as an enzyme inhibitor. Its interaction with various biological targets makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways.

Case Study:
In a recent investigation, the compound was tested for its ability to inhibit PTPN1 activity. The results demonstrated that it could significantly reduce the activity of this phosphatase, suggesting its potential role in modulating signaling pathways involved in cancer and metabolic diseases .

Chemical Reactions and Synthesis

The synthesis of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile typically involves cyclization reactions with various reagents. The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions that convert the nitrile group to amines.

Reactions Overview:

Reaction TypeDescription
OxidationFormation of sulfoxides or sulfones
ReductionConversion of nitrile to amine
Nucleophilic SubstitutionIntroduction of substituents onto the thiopyran ring

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural Analogs

Compound Name Substituents/Ring Modifications Synthesis Yield Key Properties/Applications
Parent Compound (4p) None 86% mp 207–209°C; precursor for annulated heterocycles
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate (11) Ester group at position 3 Not reported Intermediate for pyrimidine annulation (e.g., compound 13)
5,5-Dimethyl Variant Dimethyl groups at position 5 Not reported Altered steric/electronic profile (InChIKey: VOXMJYYKAHZMMJ)
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine core with F/Cl substituents High IC₅₀ = 2 μM (NO inhibition in mouse cells)

Key Observations:

Functional Group Influence: The parent compound’s nitrile group enables reactivity in cyclocondensation reactions, forming fused pyrimidines (e.g., compound 106 in Scheme 28 ). In contrast, the ester analog (compound 11) participates in annulation via [4+2] cyclocondensation but lacks nitrile-derived versatility .

Biological Activity: While the parent compound itself lacks reported bioactivity, its derivatives exhibit significant properties. For example, pyrimidine analogs synthesized from similar precursors (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) show potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM) without cytotoxicity .

Synthetic Efficiency: The parent compound’s synthesis via Pip Borate catalysis is highly efficient (86% yield), outperforming traditional methods for related thieno-thiopyrans .

Biological Activity

2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile (CAS No. 150986-82-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8N2OS
  • Molecular Weight : 180.23 g/mol
  • Structural Characteristics : The compound features a thieno[2,3-c]pyran ring system, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 2-amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile has been investigated in various studies, showcasing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit promising antimicrobial properties. For instance:

  • Study Findings : A study reported that certain thieno derivatives showed effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Mechanism : It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values below 20 µM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Research Data : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Detailed Research Findings

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Various concentrations were tested using the broth microdilution method.
    • Results : The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with the compound.
    • Results : Significant cytotoxicity was observed in both HeLa and MCF-7 cells at concentrations above 10 µM.

Q & A

Q. What are the most reliable synthetic routes for 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile?

The Gewald reaction is a widely used method, involving a three-component condensation of a ketone, malononitrile, and elemental sulfur. For example, reacting tetrahydro-4H-thiopyran-4-one with malononitrile and sulfur in THF at 35°C yields the target compound with 86% efficiency after recrystallization . Alternative routes include cyclocondensation of 1,4-binucleophiles with thiourea derivatives, though yields may vary depending on solvent choice (e.g., HMPA vs. DMF) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • 1H NMR : Peaks at δ = 4.71 (s, 2H), 3.56 (t, 2H), and 2.89–2.80 (m, 4H) confirm the thienothiopyran backbone and amino/carbonitrile substituents .
  • Elemental analysis : Used to validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives, as demonstrated for related compounds like 5-Amino-7-(3-chlorophenyl) analogs .

Q. What are the common chemical transformations of this compound?

The amino and carbonitrile groups enable diverse reactions:

  • Acylation : React with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, useful for probing bioactivity .
  • Cyclocondensation : With bis(methylsulfanyl)methylidene reagents to synthesize annulated pyrimidines (e.g., pyrimido[1,2-a]thiopyrano derivatives) .
  • Functionalization : Substituents at the 6-position (e.g., benzyl groups) alter solubility and reactivity for downstream applications .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., HMPA) improve cyclocondensation efficiency by stabilizing intermediates .
  • Catalysis : Piperidinium borate enhances reaction rates in Gewald syntheses, reducing side products .
  • Temperature control : Maintaining 35°C during malononitrile addition minimizes decomposition . Contradictions in reported melting points (e.g., 207–209°C vs. literature 205–207°C) highlight the need for rigorous recrystallization protocols .

Q. How should researchers resolve discrepancies in spectral or analytical data?

  • Cross-validation : Compare NMR data with structurally related compounds (e.g., 2-Amino-4-biphenylthiophene-3-carbonitrile) to identify shifts caused by substituent effects .
  • Alternative synthesis : Reproduce the compound via a different route (e.g., using sodium bicarbonate instead of piperidinium borate) to confirm structural integrity .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in elemental analysis caused by isobaric impurities .

Q. What strategies are effective for synthesizing annulated derivatives of this compound?

  • [4+2] Cyclocondensation : React with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form pyrimidine-fused systems, achieving 65% yields in HMPA at 150°C .
  • Heteroannulation : Use thiourea derivatives to build pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine cores, critical for medicinal chemistry applications .

Q. How can computational modeling guide the design of biologically active analogs?

  • Docking studies : Map interactions between the compound’s amino/carbonitrile groups and enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity trends observed in hexahydroquinoline derivatives .

Q. What methodologies are used to study the compound’s biological interactions?

  • Kinetic assays : Measure inhibition constants (Ki) for enzyme targets using fluorogenic substrates .
  • Cellular uptake studies : Radiolabel the carbonitrile group with ¹⁴C to track intracellular accumulation in cancer cell lines .
  • Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Reactant of Route 2
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile

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